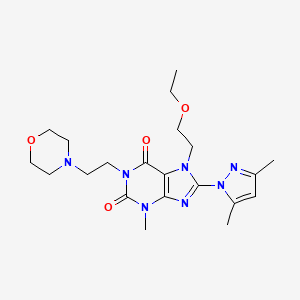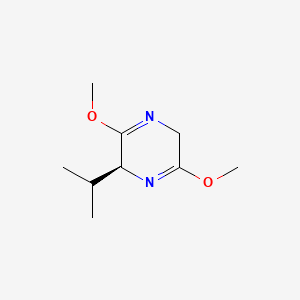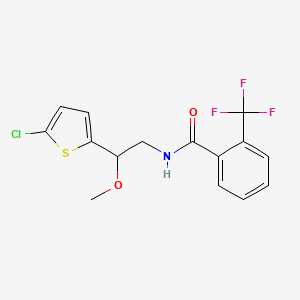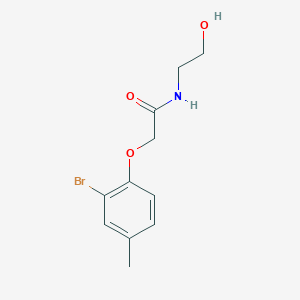
8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C21H31N7O4 and its molecular weight is 445.524. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
Research often focuses on the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, studies have explored the synthesis of new chemical structures with anti-inflammatory and analgesic properties, indicating a common application of such compounds in the development of therapeutic agents. The research on benzodifuranyl derivatives and their COX-2 inhibitory activity exemplifies this approach, showcasing the compound's potential in medicinal chemistry, particularly in designing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Another significant area of application is the synthesis and evaluation of compounds for antimicrobial activity. Research in this domain aims to address the growing need for new antimicrobial agents due to the increasing resistance to existing drugs. The study on pyrazolinones and pyrazoles incorporating a benzothiazole moiety and their in vitro antimicrobial activity is an example of how novel compounds are assessed for their potential to combat microbial infections (Amir, Javed, & Hassan, 2012).
Material Science and Corrosion Inhibition
Compounds with specific structural features are also explored for applications beyond pharmacology, such as in material science and corrosion inhibition. The study on aza-pseudopeptides and their role in inhibiting mild steel corrosion in acidic environments demonstrates the versatility of heterocyclic compounds. These findings are crucial for industries looking to enhance the longevity and durability of metal components and structures (Chadli et al., 2017).
Fluorescence and Imaging Applications
Furthermore, the development of compounds with unique optical properties, such as fluorescence, is a burgeoning area of research. Compounds designed for their fluorescence spectra can be applied in various fields, including biological imaging and diagnostics. Research on naphthalimide derivatives and their fluorescence spectra exemplifies the exploration of compounds for optical applications, potentially offering new tools for scientific investigation and medical diagnostics (Inada, Sibazaki, Furukawa, & Okazaki, 1972).
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O4/c1-5-31-13-10-26-17-18(22-20(26)28-16(3)14-15(2)23-28)24(4)21(30)27(19(17)29)7-6-25-8-11-32-12-9-25/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWAVUYGQJXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)
![2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696089.png)

![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)

amine hydrochloride](/img/structure/B2696101.png)
![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)

![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)
![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)